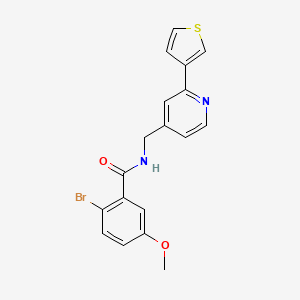

![molecular formula C21H23FN2O5S B2545956 5-氟-2-甲氧基-N-(13-氧代-6,7,7a,8,9,10,11,13-八氢苯并[b]吡啶并[1,2-e][1,5]恶唑辛-2-基)苯磺酰胺 CAS No. 1226428-07-4](/img/structure/B2545956.png)

5-氟-2-甲氧基-N-(13-氧代-6,7,7a,8,9,10,11,13-八氢苯并[b]吡啶并[1,2-e][1,5]恶唑辛-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

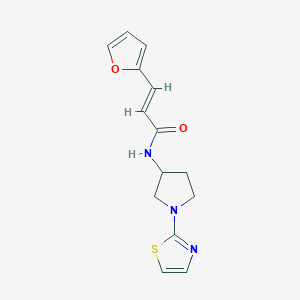

The compound 5-fluoro-2-methoxy-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to sulfonamide derivatives. These derivatives are known for their various biological activities, including inhibition of enzymes like cyclooxygenase (COX) and carbonic anhydrase (CA). The introduction of a fluorine atom in such compounds has been shown to enhance selectivity and potency, particularly in the context of COX-2 inhibition, which is relevant for anti-inflammatory and analgesic applications .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the formation of key intermediates, which are then further modified to introduce various substituents that can affect the biological activity of the final compound. For instance, the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides involves starting materials such as substituted benzaldehydes and hydrazinobenzenesulfonamide . The specific synthesis pathway for the compound is not detailed in the provided papers, but it likely follows a similar multi-step process involving the formation of an oxazocin ring and subsequent introduction of the sulfonamide group.

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial in determining their biological activity. The presence of a fluorine atom, as well as other substituents like methoxy groups, can significantly influence the binding affinity and selectivity of these molecules towards their target enzymes. For example, the introduction of a fluorine atom at the ortho position to the sulfonamide group has been shown to preserve COX-2 potency and increase COX-1/COX-2 selectivity . The complex structure of the compound suggests that it may have been designed to target a specific enzyme with high selectivity.

Chemical Reactions Analysis

Sulfonamide derivatives can participate in various chemical reactions, depending on their functional groups and the conditions they are exposed to. The papers provided do not detail specific reactions for the compound , but similar molecules have been shown to interact with enzymes like COX-2 and CA, acting as inhibitors . The reactivity of such compounds is often fine-tuned to enhance their biological activity and selectivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, stability, and acidity, are important for their biological function and pharmacokinetic profile. For example, the high acidity of the fluorophenol moiety in certain benzoxazole and benzothiazole derivatives is responsible for their sensitivity to pH changes and selectivity in metal cation sensing . While the specific properties of the compound are not provided, it can be inferred that its fluorine and methoxy substituents, along with the sulfonamide group, would contribute to its overall chemical behavior and potential as a therapeutic agent.

科学研究应用

抗癌潜力

Tsai 等人(2016 年)的一项研究重点关注氨基噻唑芍药酚衍生物的合成和评估,包括与该化学物质在结构上相似的化合物。这些化合物对各种癌细胞系表现出显着的抗癌作用,表明类似化合物在癌症治疗中具有潜力 (Tsai 等人,2016 年).

癌症的光动力疗法

Pişkin 等人(2020 年)合成了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物。这些化合物表现出对光动力疗法(一种癌症的替代疗法)有用的特性,表明相关化合物在这些疗法中具有潜在应用 (Pişkin 等人,2020 年).

环氧合酶-2 抑制

Pal 等人(2003 年)合成了一系列具有苯磺酰胺部分的化合物,该部分抑制环氧合酶-2 (COX-2),这是一种参与炎症和疼痛的酶。这表明类似的化合物可能在涉及 COX-2 的疾病中具有治疗应用,例如关节炎和其他炎症性疾病 (Pal 等人,2003 年).

在成像和诊断中的应用

Cui 等人(2012 年)研究了放射氟化-聚乙二醇化苯并苯并恶唑衍生物,用于对阿尔茨海默病中的脑 β-淀粉样斑块进行成像。衍生物对 β-淀粉样蛋白聚集体的亲和力表明,结构相似的化合物可以开发为神经退行性疾病的成像剂 (Cui 等人,2012 年).

抗菌活性

Shingare 等人(2018 年)合成了苯磺酰胺吡唑硫代恶二唑衍生物,具有强大的抗菌和抗结核活性。这突出了类似化合物在开发新型抗菌剂中的潜力 (Shingare 等人,2018 年).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-fluoro-2-methoxy-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23FN2O5S/c1-28-19-7-5-14(22)12-20(19)30(26,27)23-15-6-8-18-17(13-15)21(25)24-10-3-2-4-16(24)9-11-29-18/h5-8,12-13,16,23H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRDYCRQWFXJTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23FN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2545874.png)

![7-Methyl-7-azaspiro[3.5]nonan-2-ol](/img/structure/B2545876.png)

![11-(4-Butoxyphenyl)-5-{[(2-chloro-4-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2545882.png)

![3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2545883.png)

![2H,3H,6H,7H,8H-indeno[5,6-b][1,4]dioxin-6-one](/img/structure/B2545886.png)

![(4Z)-4-benzylidene-2-[(2,4-dichlorophenyl)methoxy]isoquinoline-1,3-dione](/img/structure/B2545892.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)